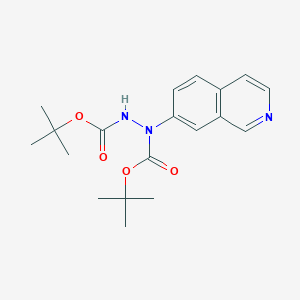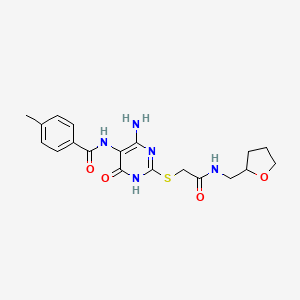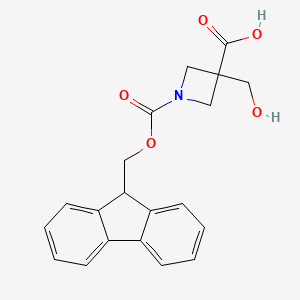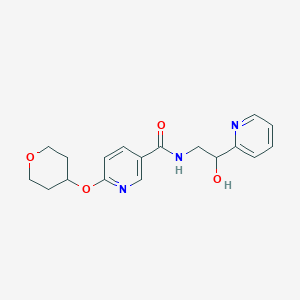![molecular formula C17H17N5O3 B2515465 N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide CAS No. 1333927-72-2](/img/structure/B2515465.png)
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 368.42 g/mol. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide works by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of teeth. It also helps to remineralize teeth by providing calcium and phosphate ions that are essential for the formation of tooth enamel. This compound has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria that cause tooth decay.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to increase the level of calcium and phosphate ions in saliva, which can help to remineralize teeth. It has also been shown to inhibit the growth of bacteria that cause tooth decay, as well as reduce the formation of dental plaque. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its ability to bind to the tooth surface and provide a protective layer that helps to prevent the demineralization of teeth. It also helps to remineralize teeth by providing calcium and phosphate ions that are essential for the formation of tooth enamel. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can cause harm to the experimental subjects.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide. One area of research is to study its potential applications in drug delivery systems, as well as in the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is to study its potential applications in the field of dental care, including its use in toothpaste and mouthwash formulations. Additionally, further studies are needed to determine the long-term effects of this compound on human health, as well as its potential toxicity.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide can be synthesized using various methods, including the reaction of 1-cyanocyclopentene with 4-(4-nitrophenyl)-1H-pyrazole-1-acetic acid in the presence of a catalyst. Another method involves the reaction of 1-cyanocyclopentene with 4-(4-nitrophenyl)-1H-pyrazole-1-acetyl chloride in the presence of a base. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research is its application in dental care. This compound has been shown to have significant benefits in preventing tooth decay and remineralizing teeth. It has also been studied for its potential applications in drug delivery systems, as well as in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-12-17(7-1-2-8-17)20-16(23)11-21-10-14(9-19-21)13-3-5-15(6-4-13)22(24)25/h3-6,9-10H,1-2,7-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMOUISKNIGXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)


![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)
![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

